molecular formula C12H15N3 B13534848 4-(1-Propyl-1h-imidazol-2-yl)aniline

4-(1-Propyl-1h-imidazol-2-yl)aniline

Cat. No.: B13534848
M. Wt: 201.27 g/mol
InChI Key: SBNXWIMALZDSHP-UHFFFAOYSA-N
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Description

4-(1-Propyl-1h-imidazol-2-yl)aniline is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propyl group attached to the nitrogen at position 1 of the imidazole ring and an aniline group at position 4. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

4-(1-Propyl-1h-imidazol-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with altered substituents .

Scientific Research Applications

4-(1-Propyl-1h-imidazol-2-yl)aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand in the study of enzyme mechanisms and receptor interactions. In medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is also used in the development of new drugs and therapeutic agents. In industry, it finds applications in the production of dyes, pigments, and catalysts .

Mechanism of Action

The mechanism of action of 4-(1-Propyl-1h-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. For example, they can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. They can also interact with histamine receptors, leading to antihistaminic effects. The specific molecular targets and pathways depend on the particular application and context in which the compound is used .

Comparison with Similar Compounds

4-(1-Propyl-1h-imidazol-2-yl)aniline can be compared with other similar imidazole derivatives, such as 4-(2-methylimidazol-1-yl)aniline and 4-(1H-imidazol-4-yl)aniline. These compounds share the imidazole core structure but differ in the substituents attached to the ring. The unique propyl group in this compound imparts distinct chemical and biological properties, making it suitable for specific applications. For instance, the propyl group can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(1-propylimidazol-2-yl)aniline

InChI

InChI=1S/C12H15N3/c1-2-8-15-9-7-14-12(15)10-3-5-11(13)6-4-10/h3-7,9H,2,8,13H2,1H3

InChI Key

SBNXWIMALZDSHP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CN=C1C2=CC=C(C=C2)N

Origin of Product

United States

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